2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine

Vue d'ensemble

Description

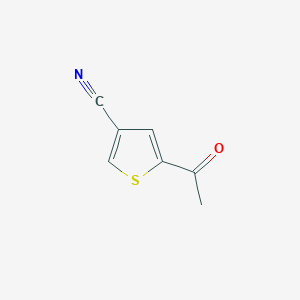

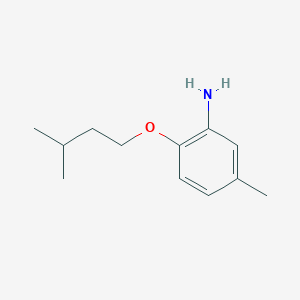

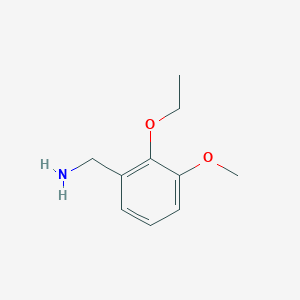

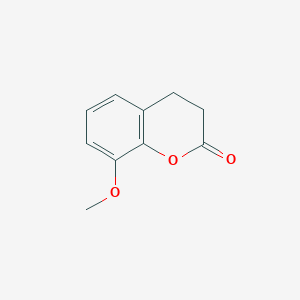

“2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine” is a chemical compound with the molecular formula C13H15NOS . Its average mass is 233.329 Da and its monoisotopic mass is 233.087433 Da .

Molecular Structure Analysis

The molecular structure of “2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine” consists of a phenyl group (a six-membered aromatic ring) attached to an oxygen atom, which is connected to an ethylamine group. This ethylamine group is further substituted with a thienylmethyl group .Applications De Recherche Scientifique

Synthesis and Molecular Structures

Novel Synthetic Routes : A novel synthetic route utilizing 2-nitrochlorobenzene as the starting material was developed to obtain 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin used in treating benign prostatic hyperplasia. This method was highlighted for its convenience and economical access to the intermediate (Luo et al., 2008).

Molecular Conformation and Structure Analysis : The molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes were investigated using various spectroscopic techniques. This study provided insight into the hydrogen bonding and rigidity or flexibility in the side chain of the molecule (MacLeod & Simons, 2004).

Crystal Structure of Related Compounds : The crystal structure of the antiestrogen compound [2-(4-benzylphenoxy)ethyl]diethylammonium chloride was analyzed, revealing its molecular conformation and eclipsed rather than extended conformation. Protonation occurs at the N atom, which links to the Cl− ion via an N—H⋯Cl hydrogen bond (Hempel et al., 2000).

Supramolecular Structures : The supramolecular coordination assemblies were shown to be tuned by various factors, such as the donor sets of the ligands, the central metal atoms, and the counteranions. This study highlighted the importance of structural factors in the behavior of these complexes (Xie et al., 2005).

Pharmacology and Drug Development

Antineoplastic Effects : A compound, N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene), was found to potentiate the antineoplastic effect of cytotoxic drugs. In a phase III trial for metastatic breast cancer, the addition of DPPE resulted in a significant improvement in overall survival (Deng et al., 2009).

Chemopotentiating Agent : N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene) was identified as a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, potentially improving survival in patients with metastatic breast cancer (Brandes, 2008).

Propriétés

IUPAC Name |

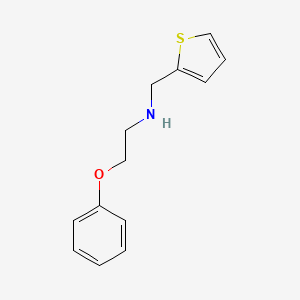

2-phenoxy-N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-2-5-12(6-3-1)15-9-8-14-11-13-7-4-10-16-13/h1-7,10,14H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGWPOOGYIVRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxy-N-(2-thienylmethyl)-1-ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)